1,4-Naphthalenedione, 2-chloro-3-((3-nitrophenyl)amino)-
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Overview
Description
1,4-Naphthalenedione, 2-chloro-3-((3-nitrophenyl)amino)- is a synthetic organic compound that belongs to the class of naphthoquinones This compound is characterized by the presence of a naphthalenedione core with a chloro and a nitrophenylamino substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-Naphthalenedione, 2-chloro-3-((3-nitrophenyl)amino)- typically involves the reaction of 2-chloro-1,4-naphthoquinone with 3-nitroaniline. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or acetic acid, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as column chromatography and crystallization are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
1,4-Naphthalenedione, 2-chloro-3-((3-nitrophenyl)amino)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The chloro group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and hydrogen gas (H₂) in the presence of a catalyst are used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of quinones.
Reduction: Formation of amino derivatives.
Substitution: Formation of various substituted naphthoquinones.
Scientific Research Applications
1,4-Naphthalenedione, 2-chloro-3-((3-nitrophenyl)amino)- has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential antimicrobial and antifungal properties.
Medicine: Investigated for its potential use in anticancer and antimalarial therapies.
Industry: Utilized in the production of dyes and pigments due to its chromophoric properties.
Mechanism of Action
The mechanism of action of 1,4-Naphthalenedione, 2-chloro-3-((3-nitrophenyl)amino)- involves its interaction with cellular components. The compound can undergo redox cycling, generating reactive oxygen species (ROS) that can damage cellular structures. It may also inhibit specific enzymes and interfere with cellular signaling pathways, leading to its antimicrobial and anticancer effects.
Comparison with Similar Compounds
Similar Compounds
2-Amino-3-chloro-1,4-naphthoquinone: Similar structure but with an amino group instead of a nitrophenylamino group.
2-Chloro-3-amino-1,4-naphthoquinone: Another similar compound with a chloro and amino substituent.
Uniqueness
1,4-Naphthalenedione, 2-chloro-3-((3-nitrophenyl)amino)- is unique due to the presence of both chloro and nitrophenylamino groups, which confer distinct chemical reactivity and biological activity. This combination of substituents allows for a broader range of applications and interactions compared to its analogs.
Properties
CAS No. |
84348-88-9 |
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Molecular Formula |
C16H9ClN2O4 |
Molecular Weight |
328.70 g/mol |
IUPAC Name |
2-chloro-3-(3-nitroanilino)naphthalene-1,4-dione |
InChI |
InChI=1S/C16H9ClN2O4/c17-13-14(18-9-4-3-5-10(8-9)19(22)23)16(21)12-7-2-1-6-11(12)15(13)20/h1-8,18H |
InChI Key |
BTTSBROSCNLVBK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C(=C(C2=O)Cl)NC3=CC(=CC=C3)[N+](=O)[O-] |
Origin of Product |
United States |
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